![molecular formula C18H12BrF3N2 B14300377 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide CAS No. 111977-04-9](/img/structure/B14300377.png)
3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide is a chemical compound known for its unique structure and properties. It features a quinoline core substituted with a cyano group and a trifluoromethylphenyl group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions. The cyano group can be introduced via a nucleophilic substitution reaction, while the trifluoromethylphenyl group is often added through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkyl halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Mecanismo De Acción
The mechanism of action of 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide involves its interaction with various molecular targets. The cyano group and quinoline core allow it to bind to nucleophilic sites on proteins and DNA, potentially disrupting their normal function. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinoline
- 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}isoquinoline
- 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}naphthalene
Uniqueness
3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide stands out due to its combination of a quinoline core, cyano group, and trifluoromethylphenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
111977-04-9 |
|---|---|
Fórmula molecular |
C18H12BrF3N2 |
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
1-[[3-(trifluoromethyl)phenyl]methyl]quinolin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C18H12F3N2.BrH/c19-18(20,21)16-6-3-4-13(9-16)11-23-12-14(10-22)8-15-5-1-2-7-17(15)23;/h1-9,12H,11H2;1H/q+1;/p-1 |
Clave InChI |
LQTHCWIXYOJNLL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=[N+]2CC3=CC(=CC=C3)C(F)(F)F)C#N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


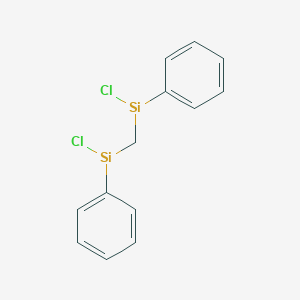
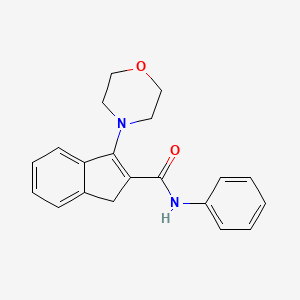
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
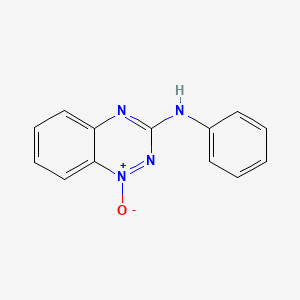
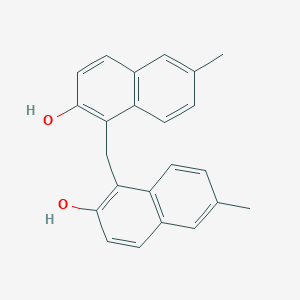

![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)
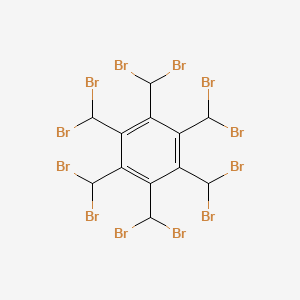
![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
